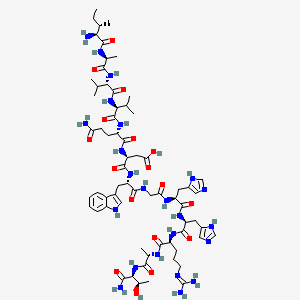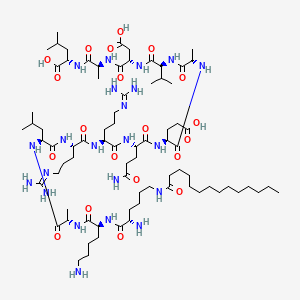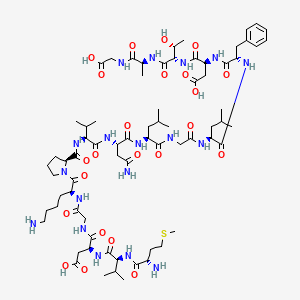
316791-23-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 316791-23-8 is known as Thymus peptide C. This compound is a hormonal agent derived from the thymus glands of young calves. It acts as a substitute for the physiological functions of the thymus, playing a significant role in the immune system by increasing granulopoiesis and erythropoiesis through its action on the bone marrow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymus peptide C is typically prepared through extraction from the thymus glands of young calves. The extraction process involves isolating the peptide from the glandular tissue, followed by purification steps to obtain a high-purity product. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Thymus peptide C involves large-scale extraction and purification processes. The glands are processed to extract the peptide, which is then subjected to various purification techniques such as chromatography to achieve the desired purity levels. The final product is often lyophilized to obtain a stable, white powder that can be stored and transported easily .
Analyse Des Réactions Chimiques
Types of Reactions: Thymus peptide C primarily undergoes biochemical reactions rather than traditional chemical reactions. It interacts with various biological molecules and receptors in the body to exert its effects.
Common Reagents and Conditions: In vitro studies often use water as a solvent for Thymus peptide C, with sonication and heating recommended to achieve complete dissolution. The peptide is stable under specific storage conditions, such as -20°C for long-term storage .
Major Products Formed: The major products formed from the reactions involving Thymus peptide C are typically related to its biological activity, such as the stimulation of T-cell maturation and the increase in granulopoiesis and erythropoiesis .
Applications De Recherche Scientifique
Thymus peptide C has a wide range of scientific research applications, including:
Immunology: It is used to study immune system functions, particularly T-cell maturation and activity. .
Infectious Diseases: Thymus peptide C is investigated for its potential to enhance immune responses against chronic viral, bacterial, and fungal infections
Autoimmune Disorders: Research explores its role in modulating immune responses in autoimmune conditions
Cancer Research: Thymus peptide C is studied for its potential to support the immune system in fighting certain types of cancer
Mécanisme D'action
Thymus peptide C exerts its effects by acting as a substitute for the physiological functions of the thymus. It antagonizes the effects of adrenocortical hormones on the lymphatic system, recruits immature system cells in the bone marrow, and stimulates their maturation to fully active T-cells. This process enhances the body’s immune response by increasing granulopoiesis and erythropoiesis .
Comparaison Avec Des Composés Similaires
- Thymosin alpha 1
- Thymosin beta 4
- Thymopentin
Comparison: Thymus peptide C is unique in its specific action on the bone marrow to increase granulopoiesis and erythropoiesis. While other thymic peptides like Thymosin alpha 1 and Thymosin beta 4 also play roles in immune modulation, Thymus peptide C’s distinct mechanism of recruiting and maturing T-cells sets it apart .
Propriétés
Numéro CAS |
316791-23-8 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
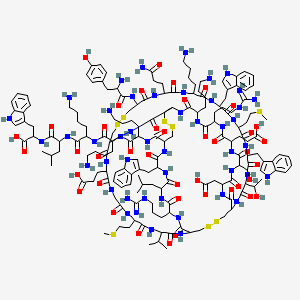

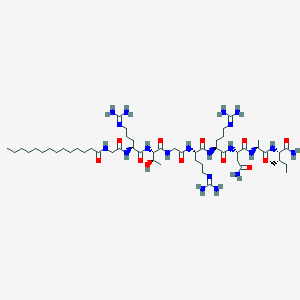
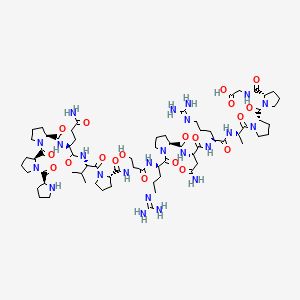

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

